

# Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone experimental protocol

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## Compound of Interest

Compound Name: 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

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## Application Note: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides a detailed experimental protocol for the synthesis of **1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone**, a valuable pyrazole derivative for potential applications in medicinal chemistry and drug development. The described methodology is based on the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.

### Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals. They are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, **1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone**, serves as a key intermediate for the synthesis of more complex molecules. The introduction of an acetyl group at the C-4 position of the pyrazole ring provides a functional handle for further chemical modifications. The following

protocol details a reliable method for the synthesis of this compound via Friedel-Crafts acylation.<sup>[1]</sup>

## Experimental Protocol

The synthesis of **1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone** is achieved through the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole using acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride ( $\text{FeCl}_3$ ).<sup>[1][2]</sup> Dichloromethane (DCM) is used as the solvent for this reaction.

Materials:

- 1,5-dimethyl-1H-pyrazole
- Acetyl chloride ( $\text{CH}_3\text{COCl}$ )
- Anhydrous ferric chloride ( $\text{FeCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator

- Standard glassware for extraction and filtration

#### Procedure:

- **Reaction Setup:** To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,5-dimethyl-1H-pyrazole (1.0 eq) and anhydrous dichloromethane (100 mL).
- **Cooling:** Cool the resulting solution to 0 °C using an ice bath.
- **Catalyst Addition:** While stirring, carefully add anhydrous ferric chloride (1.2 eq) to the solution in portions.
- **Addition of Acylating Agent:** Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 50 mL of cold water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone**.

## Data Presentation

The following table summarizes the quantitative data for the synthesis of **1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone**.

Compound	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Equivalents	Expected Yield (%)	Physical State
1,5-dimethyl-1H-pyrazole	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub>	96.13	10	1.0	-	Liquid
Acetyl chloride	C <sub>2</sub> H <sub>3</sub> ClO	78.50	11	1.1	-	Liquid
Ferric chloride (anhydrous)	FeCl <sub>3</sub>	162.20	12	1.2	-	Solid
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	138.17	-	-	65-75	Solid

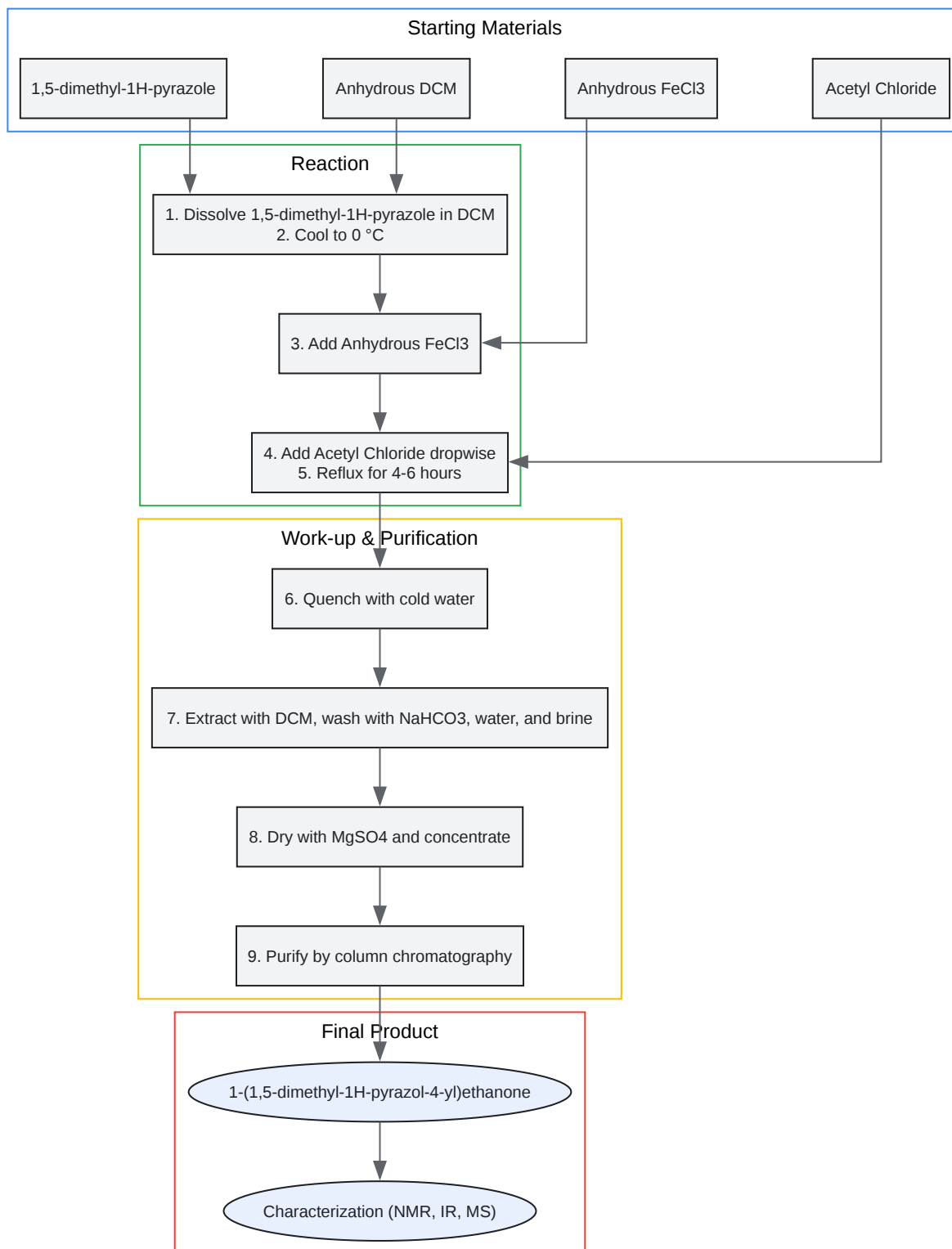
#### Expected Characterization Data:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz) δ (ppm): 7.85 (s, 1H, pyrazole-H3), 3.75 (s, 3H, N-CH<sub>3</sub>), 2.50 (s, 3H, COCH<sub>3</sub>), 2.45 (s, 3H, pyrazole-CH<sub>3</sub>).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz) δ (ppm): 195.0 (C=O), 148.0 (C5), 140.0 (C3), 115.0 (C4), 35.0 (N-CH<sub>3</sub>), 25.0 (COCH<sub>3</sub>), 12.0 (C5-CH<sub>3</sub>).
- IR (KBr, cm<sup>-1</sup>): 1660 (C=O stretching), 1580 (C=C stretching), 1450 (C-H bending).

## Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

## Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

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Caption: Experimental workflow for the synthesis of **1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone**.

## Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
- Acetyl chloride is corrosive and reacts violently with water; handle with care.
- Anhydrous ferric chloride is hygroscopic and corrosive.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

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## References

- 1. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
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